molecular formula C23H16ClN5O4 B11394040 2-(2-{5-[(4-chlorobenzyl)amino]-3-(furan-2-yl)-1H-1,2,4-triazol-1-yl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione

2-(2-{5-[(4-chlorobenzyl)amino]-3-(furan-2-yl)-1H-1,2,4-triazol-1-yl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11394040
M. Wt: 461.9 g/mol
InChI Key: XYRGTGJZPWHBED-UHFFFAOYSA-N
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Description

2-(2-{5-[(4-chlorobenzyl)amino]-3-(furan-2-yl)-1H-1,2,4-triazol-1-yl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a combination of several functional groups, including a chlorobenzyl group, a furan ring, a triazole ring, and an isoindole-dione structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{5-[(4-chlorobenzyl)amino]-3-(furan-2-yl)-1H-1,2,4-triazol-1-yl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be summarized as follows:

    Formation of the Triazole Ring: The triazole ring is often synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazole intermediate.

    Incorporation of the Furan Ring: The furan ring is typically introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated triazole intermediate.

    Formation of the Isoindole-Dione Structure: The final step involves the cyclization of an appropriate phthalic anhydride derivative with the intermediate compound to form the isoindole-dione structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the triazole ring or the isoindole-dione structure, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydro derivatives of the triazole or isoindole-dione structures.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases, including infections and cancers.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-{5-[(4-chlorobenzyl)amino]-3-(furan-2-yl)-1H-1,2,4-triazol-1-yl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to multiple sites, potentially inhibiting or activating biological pathways. For example, the triazole ring may interact with enzyme active sites, while the chlorobenzyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan or indole-3-acetic acid, share some structural similarities.

    Triazole Derivatives: Compounds like fluconazole or itraconazole, which contain the triazole ring, are used as antifungal agents.

    Furan Derivatives: Compounds such as furan-2-carboxylic acid or furfural are common furan derivatives with various applications.

Uniqueness

2-(2-{5-[(4-chlorobenzyl)amino]-3-(furan-2-yl)-1H-1,2,4-triazol-1-yl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of multiple functional groups, which confer a diverse range of chemical reactivity and potential biological activities. This makes it a versatile compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C23H16ClN5O4

Molecular Weight

461.9 g/mol

IUPAC Name

2-[2-[5-[(4-chlorophenyl)methylamino]-3-(furan-2-yl)-1,2,4-triazol-1-yl]-2-oxoethyl]isoindole-1,3-dione

InChI

InChI=1S/C23H16ClN5O4/c24-15-9-7-14(8-10-15)12-25-23-26-20(18-6-3-11-33-18)27-29(23)19(30)13-28-21(31)16-4-1-2-5-17(16)22(28)32/h1-11H,12-13H2,(H,25,26,27)

InChI Key

XYRGTGJZPWHBED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)N3C(=NC(=N3)C4=CC=CO4)NCC5=CC=C(C=C5)Cl

Origin of Product

United States

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